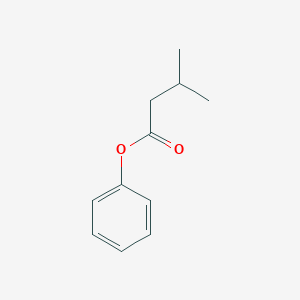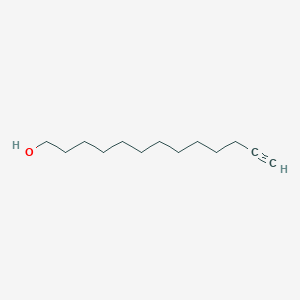
6-Acetyl-5,7,8-trihydroxy-2-methoxynaphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Acetyl-5,7,8-trihydroxy-2-methoxynaphthalene-1,4-dione, also known as juglone, is a natural organic compound found in the leaves, bark, and fruits of the black walnut tree. It has been used for centuries in traditional medicine for its antimicrobial, antifungal, and anti-inflammatory properties. In recent years, juglone has gained attention in scientific research for its potential applications in various fields.
Wirkmechanismus
Juglone exerts its biological effects through various mechanisms, including the inhibition of enzymes involved in cancer cell growth and the induction of apoptosis, or programmed cell death. Juglone has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism and promoting cellular survival.
Biochemische Und Physiologische Effekte
Juglone has been shown to have various biochemical and physiological effects on the body. It has been shown to exhibit antioxidant, anti-inflammatory, and antimicrobial properties. Juglone has also been shown to regulate glucose metabolism and improve insulin sensitivity, making it a potential therapeutic agent for diabetes. Additionally, 6-Acetyl-5,7,8-trihydroxy-2-methoxynaphthalene-1,4-dione has been shown to protect against neurodegenerative diseases by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
Juglone has several advantages for use in lab experiments. It is a natural compound that can be easily synthesized and purified. It also exhibits a wide range of biological activities, making it a versatile tool for studying various biological processes. However, 6-Acetyl-5,7,8-trihydroxy-2-methoxynaphthalene-1,4-dione also has some limitations. It can be toxic at high concentrations, and its effects can vary depending on the cell type and experimental conditions used.
Zukünftige Richtungen
There are several future directions for research on 6-Acetyl-5,7,8-trihydroxy-2-methoxynaphthalene-1,4-dione. One area of interest is its potential as a therapeutic agent for cancer. Juglone has been shown to exhibit anticancer effects in various types of cancer cells, and further research is needed to determine its efficacy and safety in animal and human studies. Another area of interest is its potential as a natural herbicide in agriculture. Juglone has been shown to be effective in controlling weeds and pests, and further research is needed to optimize its use and minimize its impact on the environment. Additionally, 6-Acetyl-5,7,8-trihydroxy-2-methoxynaphthalene-1,4-dione's ability to remove heavy metals from contaminated soil and water makes it a potential tool for environmental remediation. Further research is needed to determine its effectiveness and feasibility in real-world applications.
Synthesemethoden
Juglone can be synthesized through the oxidation of juglansin, a natural compound found in the black walnut tree. The process involves the use of potassium permanganate and sulfuric acid to oxidize juglansin, resulting in the formation of 6-Acetyl-5,7,8-trihydroxy-2-methoxynaphthalene-1,4-dione. The synthesis method has been optimized to increase the yield of 6-Acetyl-5,7,8-trihydroxy-2-methoxynaphthalene-1,4-dione and reduce the production of unwanted byproducts.
Wissenschaftliche Forschungsanwendungen
Juglone has been studied extensively for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 6-Acetyl-5,7,8-trihydroxy-2-methoxynaphthalene-1,4-dione has been shown to exhibit anticancer, antidiabetic, and neuroprotective effects. In agriculture, 6-Acetyl-5,7,8-trihydroxy-2-methoxynaphthalene-1,4-dione has been used as a natural herbicide to control weeds and pests. In environmental science, 6-Acetyl-5,7,8-trihydroxy-2-methoxynaphthalene-1,4-dione has been studied for its potential to remove heavy metals from contaminated soil and water.
Eigenschaften
CAS-Nummer |
15254-72-5 |
|---|---|
Produktname |
6-Acetyl-5,7,8-trihydroxy-2-methoxynaphthalene-1,4-dione |
Molekularformel |
C13H10O7 |
Molekulargewicht |
278.21 g/mol |
IUPAC-Name |
6-acetyl-5,7,8-trihydroxy-2-methoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C13H10O7/c1-4(14)7-11(17)8-5(15)3-6(20-2)10(16)9(8)13(19)12(7)18/h3,17-19H,1-2H3 |
InChI-Schlüssel |
GEOIFUNYZMDHEN-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C2=C(C(=C1O)O)C(=O)C(=CC2=O)OC)O |
Kanonische SMILES |
CC(=O)C1=C(C2=C(C(=C1O)O)C(=O)C(=CC2=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



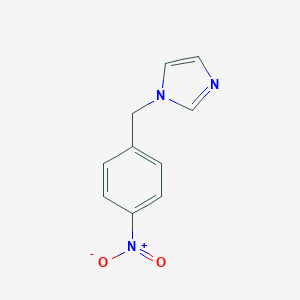
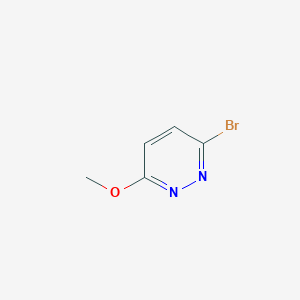
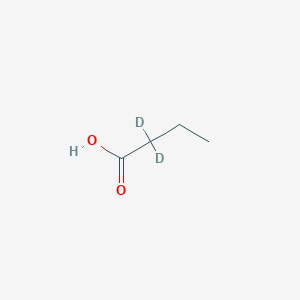

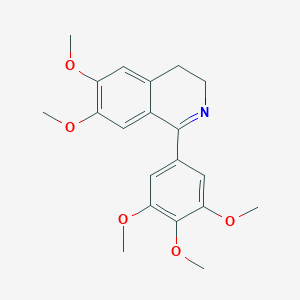
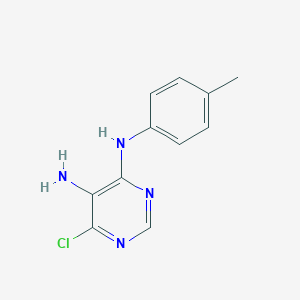
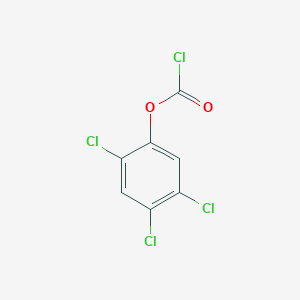
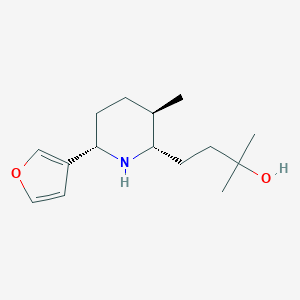
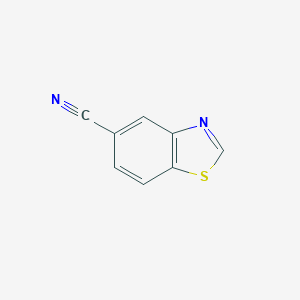
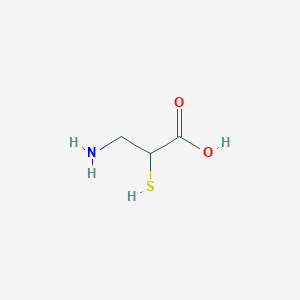
![2-[4-(2-[1,1'-Biphenyl]-4-ylvinyl)phenyl]benzoxazole](/img/structure/B96099.png)
